Diphenylammonium Trifluoromethanesulfonate
Description
Structure
2D Structure
Properties
IUPAC Name |
diphenylazanium;trifluoromethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N.CHF3O3S/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;2-1(3,4)8(5,6)7/h1-10,13H;(H,5,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGEGQAUINMTPGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[NH2+]C2=CC=CC=C2.C(F)(F)(F)S(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00458885 | |
| Record name | Diphenylammonium Trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00458885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
164411-06-7 | |
| Record name | Diphenylammonium Trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00458885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diphenylammonium Trifluoromethanesulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Diphenylammonium Trifluoromethanesulfonate generally involves a multi-step reaction. Initially, aniline reacts with trifluoromethanesulfonic acid to form trifluoromethanesulfonic acid aniline salt. This intermediate is then reacted with sulfuric acid to yield this compound .
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time to ensure high yield and purity. The process typically involves the use of large reactors and continuous monitoring of reaction parameters .
Chemical Reactions Analysis
Types of Reactions: Diphenylammonium Trifluoromethanesulfonate is involved in various chemical reactions, including:
Oxidation: It acts as a strong oxidizing agent.
Fluorination: It is used to introduce fluorine atoms into organic molecules.
Sulfonation: It can introduce sulfo groups into organic compounds.
Chlorination: It is also used for chlorination reactions.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and oxygen.
Fluorination: Reagents like elemental fluorine or fluorinating agents are used.
Sulfonation: Sulfur trioxide or chlorosulfonic acid are typical reagents.
Chlorination: Chlorine gas or thionyl chloride are commonly used.
Major Products: The major products formed from these reactions include fluorinated, sulfonated, or chlorinated organic compounds, depending on the specific reaction conditions and substrates used .
Scientific Research Applications
Organic Synthesis
DPAT acts as an efficient catalyst in various organic reactions:
- Catalytic Applications : It is particularly effective in the synthesis of β-enaminones, which are crucial intermediates in pharmaceutical production. The compound facilitates reactions such as oxidation, fluorination, sulfonation, and chlorination, leading to the formation of diverse organic products .
Table 1: Summary of Catalytic Reactions Involving DPAT
| Reaction Type | Description | Major Products |
|---|---|---|
| Oxidation | Acts as a strong oxidizing agent | Oxidized organic compounds |
| Fluorination | Introduces fluorine into organic molecules | Fluorinated derivatives |
| Sulfonation | Adds sulfo groups to organic compounds | Sulfonated products |
| Chlorination | Facilitates chlorination reactions | Chlorinated compounds |
Glycosylation Reactions
Recent studies have highlighted DPAT's role in direct dehydrative glycosylation reactions. It has been shown to catalyze glycosylations of carbohydrate hemiacetals under microwave irradiation, achieving moderate to excellent yields without the need for drying agents or stoichiometric additives. This method enhances efficiency and reduces environmental impact compared to traditional methods .
Case Study: Microwave-Assisted Glycosylation
- Objective : To synthesize glycosides from carbohydrate hemiacetals.
- Method : Utilization of DPAT as a catalyst under microwave conditions.
- Results : The process yielded high purity products with minimal side reactions, demonstrating DPAT's effectiveness as a green catalyst in carbohydrate chemistry.
Biochemical Applications
In biochemistry, DPAT serves as a reagent in enzyme mechanism studies and biochemical assays. Its ability to facilitate electron transfer makes it valuable for investigating enzyme-catalyzed reactions and understanding metabolic pathways .
Medicinal Chemistry
DPAT is involved in synthesizing various medicinal compounds, including anti-inflammatory and anticancer agents. Its catalytic properties enable the efficient formation of complex molecules essential for drug development .
Industrial Applications
In industrial settings, DPAT is employed in the production of specialty chemicals and as a reagent for various chemical processes. Its efficiency in catalyzing esterification and transesterification reactions makes it a preferred choice for synthesizing esters from carboxylic acids and alcohols .
Table 2: Industrial Applications of DPAT
| Application Type | Description | Examples |
|---|---|---|
| Esterification | Catalyzes formation of esters from acids and alcohols | Production of flavoring agents |
| Transesterification | Facilitates exchange of alcohols in esters | Biodiesel production |
Mechanism of Action
The mechanism of action of Diphenylammonium Trifluoromethanesulfonate involves its strong electron-accepting properties, which enable it to act as an oxidizing agent. It can facilitate the transfer of electrons in various chemical reactions, leading to the formation of new chemical bonds. The compound’s molecular targets and pathways include its interaction with nucleophiles and electrophiles, enabling it to participate in a wide range of chemical transformations .
Comparison with Similar Compounds
Comparative Data Table
Biological Activity
Diphenylammonium trifluoromethanesulfonate (DPAT) is a compound that has garnered attention in various fields of research, particularly due to its biological activity and applications in organic synthesis. This article provides a detailed overview of the biological activity of DPAT, including its mechanisms of action, applications in enzyme studies, and its role in medicinal chemistry.
This compound is synthesized through a multi-step reaction involving the reaction of aniline with trifluoromethanesulfonic acid, followed by further reactions to yield the final product. The compound is characterized by its strong electron-accepting properties, which facilitate its role as an oxidizing agent in various chemical reactions.
The mechanism by which DPAT exerts its biological effects primarily involves its ability to act as a catalyst in organic reactions. It participates in electron transfer processes, enabling the formation of new chemical bonds. This property makes it valuable in biochemical assays and enzyme mechanism studies .
1. Enzyme Mechanisms
DPAT is used extensively in studying enzyme mechanisms due to its ability to stabilize transition states and facilitate substrate interactions. It has been shown to enhance the efficiency of glycosylation reactions, where it acts as a catalyst under microwave irradiation conditions . This method allows for cleaner and more reliable results compared to traditional heating methods.
2. Medicinal Chemistry
In medicinal chemistry, DPAT is involved in the synthesis of various compounds with potential therapeutic applications. Its role as a reagent in biochemical assays enables researchers to explore new pathways for drug development, particularly for anti-inflammatory and anti-cancer agents. The compound's unique properties allow it to introduce functional groups into organic molecules effectively.
Case Study 1: Glycosylation Reactions
A study demonstrated the effectiveness of DPAT in direct dehydrative glycosylation reactions. The use of DPAT as a catalyst resulted in high yields of methyl-O-glycosides from carbohydrate hemiacetals under microwave conditions. The reaction proceeded without the need for special precautions to exclude moisture, showcasing DPAT's robustness as a catalyst .
| Reaction Conditions | Yield (%) | Notes |
|---|---|---|
| Microwave Irradiation | 90% | Clean reaction with no hydrolyzed products |
| Conventional Heating | Variable | Less reliable results compared to microwave method |
Case Study 2: PET Imaging Applications
Research involving [11C]dimethyl-diphenylammonium trifluoromethanesulfonate ([11C]DMDPA) has highlighted its potential as a novel PET-MPI agent. The study revealed that [11C]DMDPA exhibited rapid and prolonged cardiac uptake in animal models, suggesting its utility in cardiac imaging applications . This finding opens avenues for further exploration into the use of fluorinated ammonium salts for medical imaging.
Comparative Analysis with Similar Compounds
To understand the uniqueness of DPAT, it is beneficial to compare it with similar compounds such as diphenylammonium triflate and N-phenylanilinium trifluoromethanesulfonate.
| Compound | Oxidative Potential | Unique Properties |
|---|---|---|
| This compound (DPAT) | High | Effective catalyst for glycosylation |
| Diphenylammonium Triflate | Moderate | Commonly used but less effective in specific reactions |
| N-Phenylanilinium Trifluoromethanesulfonate | Low | Limited applications compared to DPAT |
Q & A
Basic: What are the optimal methods for synthesizing and characterizing DPAT?
Answer:
DPAT is synthesized via acid-base reactions between diphenylamine and trifluoromethanesulfonic acid (TFMSA) under anhydrous conditions. Key steps include:
- Synthesis : React equimolar amounts of diphenylamine and TFMSA in dichloromethane, followed by solvent evaporation and recrystallization from ethanol .
- Characterization :
- Purity : Chelometric titration (≥97% purity) .
- Structural confirmation : Infrared (IR) spectroscopy for triflate (SO₃⁻) stretching (~1220–1250 cm⁻¹) and NMR (¹H/¹³C) for phenyl proton environments .
- Thermal stability : Differential scanning calorimetry (DSC) confirms melting points (169–183°C; note discrepancies in reported values) .
Basic: What safety protocols are essential when handling DPAT?
Answer:
- PPE : Wear nitrile gloves, chemical goggles, and lab coats to avoid skin/eye contact. Use in a fume hood due to potential dust inhalation .
- Waste disposal : Segregate DPAT-containing waste in labeled containers for professional hazardous waste treatment .
- Storage : Protect from light and moisture; store at 2–8°C under argon to prevent decomposition .
Advanced: How does DPAT’s electronic structure influence its catalytic efficacy in esterification?
Answer:
DPAT acts as a Brønsted acid catalyst, where the triflate anion (CF₃SO₃⁻) stabilizes transition states via weak anion-π interactions with aromatic substrates. Mechanistic studies suggest:
- Acidity : The NH⁺ group in DPAT (pKa ~1–2) protonates carbonyl groups, enhancing electrophilicity .
- Comparative studies : DPAT outperforms traditional acids (e.g., H₂SO₄) in stereoselective esterification due to lower side reactions (e.g., sulfonation) .
- Experimental validation : Use kinetic isotope effects (KIE) and in situ IR to monitor proton transfer dynamics .
Advanced: How can computational methods predict DPAT’s reactivity in novel reaction systems?
Answer:
- Density Functional Theory (DFT) : Calculate charge distribution on NH⁺ and triflate to predict protonation sites .
- Molecular dynamics (MD) : Simulate solvent effects (e.g., polar vs. nonpolar) on DPAT’s solubility and aggregation .
- Validation : Cross-reference computational results with experimental data (e.g., NMR chemical shifts, reaction yields) .
Advanced: How to resolve contradictions in reported physical properties (e.g., melting points)?
Answer:
Discrepancies in melting points (169–170°C vs. 178–183°C) may arise from:
- Polymorphism : Perform X-ray crystallography to identify crystalline phases .
- Impurity profiling : Use HPLC or mass spectrometry to detect trace solvents or byproducts .
- Inter-lab validation : Compare DSC data across multiple labs using standardized heating rates .
Advanced: What methodologies assess DPAT’s stability under varying experimental conditions?
Answer:
- Thermogravimetric analysis (TGA) : Measure decomposition temperatures under nitrogen/air atmospheres .
- Accelerated aging studies : Expose DPAT to humidity (40–80% RH) and monitor degradation via IR or NMR .
- Kinetic stability assays : Track catalytic activity over time in model reactions (e.g., ester hydrolysis) .
Advanced: How to evaluate DPAT’s environmental impact given limited ecotoxicity data?
Answer:
- Acute toxicity testing : Use Daphnia magna or Vibrio fischeri bioassays to estimate LC₅₀ values .
- Degradation studies : Apply advanced oxidation processes (AOPs) with LC-MS to identify breakdown products .
- Soil mobility : Perform column chromatography experiments to assess adsorption/leaching potential .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
